Hydroxysaikosaponin C

anti-HBV antiviral hepatocellular carcinoma

Hydroxysaikosaponin C (≥98%) is a non-cytotoxic, anti-apoptotic saikosaponin that selectively inhibits caspase-3 without inducing cell death—unlike pro-apoptotic congeners A/D. Ideal for HBV replication assays requiring exclusion of cytotoxic confounds, and for pro-angiogenic research in endothelial survival models. This compound does not stimulate corticosterone secretion, enabling clean dissection of direct anti-inflammatory mechanisms. Essential for laboratories requiring compound-specific pharmacology.

Molecular Formula C48H78O17
Molecular Weight 927.1 g/mol
Cat. No. B8019606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysaikosaponin C
Molecular FormulaC48H78O17
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C48H78O17/c1-22-30(51)32(53)36(57)40(61-22)65-38-24(20-59-39-35(56)33(54)31(52)23(19-49)62-39)63-41(37(58)34(38)55)64-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-60-48)28(50)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45+,46-,47+,48-/m0/s1
InChIKeyVJEMOEYSQDKAQF-JDRYWMLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin C (CAS 20736-08-7): Oleanane-Type 13,28-Epoxy Triterpenoid Saponin with Distinct Glycosylation Pattern and Pharmacological Profile


Saikosaponin C (SSC), systematically designated as (3β,16β)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside, is an oleanane-type triterpenoid saponin characterized by a 13,28-epoxy bridge and a complex trisaccharide moiety at the C-3 position [1]. SSC is a principal bioactive constituent isolated from Radix Bupleuri (Bupleurum spp.), a traditional Chinese medicinal herb [2]. The compound exhibits a molecular formula of C₄₈H₇₈O₁₇ and a molecular weight of 927.12 g/mol, with a reported melting point range of 310–314 °C [3]. Structurally, SSC belongs to the saikosaponin family, which encompasses over 86 characterized congeners with diverse aglycone cores and glycosylation patterns that profoundly influence their biological activities and therapeutic applicability [4].

Why Saikosaponin C (SSC) Cannot Be Interchanged with Saikosaponin A, D, or Other In-Class Triterpenoid Saponins


Generic substitution among saikosaponin congeners is scientifically invalid due to profound structure-activity divergences that produce diametrically opposed pharmacological outcomes. The 13,28-epoxy bridge and the orientation of hydroxyl groups constitute essential pharmacophoric elements, while the type and linkage pattern of sugar units critically govern cytotoxicity and target selectivity [1]. Within this structural landscape, SSC occupies a unique functional niche: unlike Saikosaponin A and D—which exhibit potent pro-apoptotic and cytotoxic activities that render them unsuitable for certain therapeutic contexts—SSC demonstrates selective anti-apoptotic effects via caspase-3 suppression and pro-angiogenic properties without concomitant cytotoxicity [2]. Furthermore, SSC is distinguished by its inactivity in corticosterone secretion induction, a hallmark activity of Saikosaponin A and D that carries distinct endocrinological implications [3]. These fundamental pharmacodynamic differences preclude interchangeable use and necessitate compound-specific procurement for targeted research applications.

Saikosaponin C (CAS 20736-08-7): Quantitative Differentiation Evidence Versus Saikosaponin A, D, B2, and 13,28-Epoxyoleanane Analogs


Saikosaponin C Exhibits Anti-HBV Activity with Minimal Cytotoxicity, Unlike the Potent Cytotoxic Profile of Saikosaponin D

Saikosaponin C demonstrates anti-hepatitis B virus (HBV) activity through inhibition of HBV DNA replication without relying on cytotoxicity, whereas Saikosaponin D exhibits potent direct cytotoxicity against human hepatocellular carcinoma cells. This functional divergence dictates distinct research applications: SSC for antiviral mechanism studies and Saikosaponin D for oncology-focused investigations .

anti-HBV antiviral hepatocellular carcinoma cytotoxicity

Saikosaponin C Selectively Suppresses Caspase-3 Activation and Inhibits LPS-Induced Apoptosis in Endothelial Cells

Saikosaponin C efficiently inhibits lipopolysaccharide (LPS)-induced apoptotic cell death in human umbilical vein endothelial cells (HUVECs) through selective suppression of caspase-3 activation and subsequent prevention of caspase-3-mediated focal adhesion kinase (FAK) degradation [1]. This anti-apoptotic activity stands in marked contrast to the pro-apoptotic properties exhibited by Saikosaponin A and Saikosaponin D .

anti-apoptotic caspase-3 inhibition endothelial protection LPS

Saikosaponin C Induces Endothelial Cell Growth, Migration, and Capillary Tube Formation: A Pro-Angiogenic Profile

Saikosaponin C yields a potent effect on inducing human umbilical vein endothelial cells (HUVECs) viability and growth, promoting endothelial cell migration, and stimulating capillary tube formation—the hallmark characteristics of angiogenesis in vitro [1]. Notably, the study concluded that SSC may have potential for therapeutic angiogenesis but is not suitable for cancer therapy, a distinction that contrasts with the cytotoxic and anti-proliferative activities of other saikosaponins . This pro-angiogenic property has not been reported as a primary activity for Saikosaponin A, D, or B2.

angiogenesis HUVEC endothelial migration therapeutic angiogenesis

Saikosaponin C Lacks Corticosterone Secretion-Inducing Activity, Unlike Saikosaponin A and D

Saikosaponin C did not increase plasma corticosterone levels at a dose of 100 mg/kg, whereas Saikosaponin A and D are established inducers of corticosterone secretion [1]. This endocrinological divergence has been corroborated across multiple studies, with Saikosaponin A and D demonstrating the strongest corticosterone-inducing effects among the saikosaponin family, while Saikosaponin C remains inactive in this regard [2].

corticosterone endocrine HPA axis stress response

Saikosaponin C Exhibits Weak Cytotoxicity Across Cancer Cell Lines, Contrasting with the Potent Activity of 13,28-Epoxyoleanane Analogs from Ardisia Species

Saikosaponin C exhibits IC50 values greater than 50 μM across multiple cancer cell lines including MCF-7, A549, HepG2, Hep3B, and BCap-37 [1]. In contrast, structurally related 13,28-epoxyoleanane saponins isolated from Ardisia crispa (e.g., ardisiacrispin analogs) exhibit IC50 values in the range of 2.2 ± 0.6 to 9.5 ± 1.8 μM against HeLa and U87 MG cells [2]. This approximately 10- to 20-fold difference in potency underscores the critical influence of subtle glycosylation variations on cytotoxic efficacy.

cytotoxicity cancer cell lines IC50 saponin

Saikosaponin C (CAS 20736-08-7): Recommended Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Anti-HBV Mechanism Studies Requiring Cytotoxicity-Independent Antiviral Activity

SSC is the appropriate selection for investigations of HBV replication inhibition mechanisms where cytotoxic confounding must be excluded. As demonstrated in comparative studies, SSC inhibits HBV DNA replication in 2.2.15 cells without relying on cytotoxic effects, whereas Saikosaponin D's potent cytotoxicity against hepatocellular carcinoma cells would introduce cell death as a confounding variable in antiviral assays .

Endothelial Protection and Anti-Apoptotic Research in Sepsis or Vascular Injury Models

Investigators studying endothelial cell survival under inflammatory stress (e.g., LPS-induced sepsis models) should utilize SSC for its selective caspase-3 inhibitory and anti-apoptotic activity. SSC significantly inhibits LPS-induced apoptotic cell death in HUVECs via suppression of caspase-3 activation and prevention of FAK degradation [1]. This anti-apoptotic property is unique among major saikosaponins, as Saikosaponin A and D exhibit pro-apoptotic rather than protective effects .

Therapeutic Angiogenesis and Ischemic Tissue Repair Research

SSC is the compound of choice for studies of pro-angiogenic mechanisms and therapeutic angiogenesis applications (e.g., peripheral artery disease, wound healing, ischemic tissue repair). SSC potently induces HUVEC viability, growth, migration, and capillary tube formation in vitro—properties not associated with Saikosaponin A, D, or B2 [2]. Notably, SSC's pro-angiogenic activity occurs without concomitant cytotoxicity, distinguishing it from oncology-focused saponins .

Corticosterone-Inactive Control Compound for Anti-Inflammatory Mechanism Studies

SSC serves as an essential corticosterone-inactive comparator for research aimed at isolating non-endocrine anti-inflammatory mechanisms of saikosaponins. At doses up to 100 mg/kg, SSC does not induce corticosterone secretion, whereas Saikosaponin A and D are potent inducers [3]. This distinction enables researchers to differentiate direct anti-inflammatory effects from indirect effects mediated through HPA axis activation and endogenous corticosteroid release [4].

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